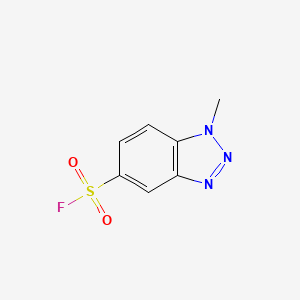
7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone moiety, which is a type of heterocyclic compound. The quinolinone is substituted with a piperidine ring, which is another type of heterocycle. The piperidine ring is further substituted with two methyl groups. The quinolinone is also substituted with a tosyl group and a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the quinolinone and piperidine rings will introduce rigidity into the structure, while the various substituents will influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the quinolinone and piperidine rings, as well as the various substituents, will influence properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Metabolite Identification and Excretion Study
Research on similar quinoline derivatives has been conducted for their potential in treating stable angina and atrial fibrillation. A study identified various metabolites of a related compound, highlighting its renal and hepatic excretion mechanisms, which can be relevant for understanding the metabolism of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one (Umehara et al., 2009).
Antibacterial Activity
A series of related quinoline compounds were synthesized and evaluated for their antibacterial activity against different bacterial strains, providing insights into potential applications of this compound in antimicrobial research (Sharma & Jain, 2008).
Synthesis and Antibacterial Evaluation
Further studies on the synthesis and antibacterial activity of quinoline derivatives could provide a framework for exploring the potential of this compound in similar contexts (Egawa et al., 1984).
Chemical Reactions and Synthesis Processes
Studies on the reactions of N-aminoquinolones with ketones provide an understanding of chemical synthesis methods, which could be applicable to the compound (Chupakhin et al., 1992).
Broad Antibacterial Agent
Research on similar compounds has demonstrated broad antibacterial activity, suggesting potential applications of this compound in developing new antibacterial agents (Goueffon et al., 1981).
Antibacterial Efficacy Against Various Pathogens
Further studies on related quinoline derivatives exhibiting high broad-spectrum antibacterial activities provide a basis for exploring similar applications for the compound (Stefancich et al., 1985).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-8-6-16(2)7-9-19)25(29)20-11-21(26)23(12-22(20)27)28-13-17(3)10-18(4)14-28/h6-9,11-12,15,17-18H,5,10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINSMNIDXFBGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

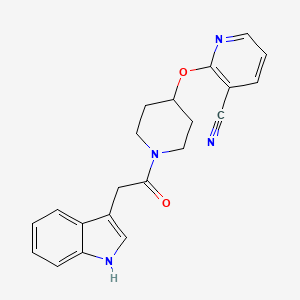
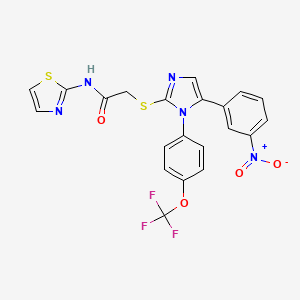
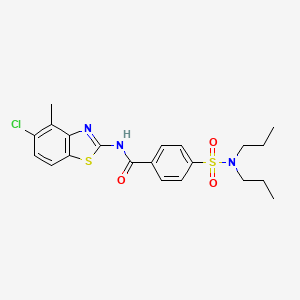

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2447669.png)
![3-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2447672.png)
![5-Methyl-7-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2447674.png)

![2-Chloro-6-(methylthio)benzo[d]thiazole](/img/structure/B2447679.png)
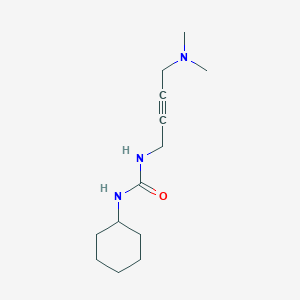
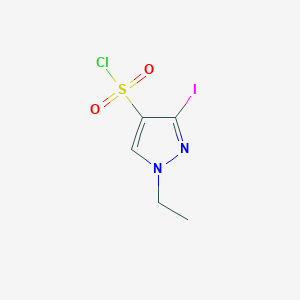
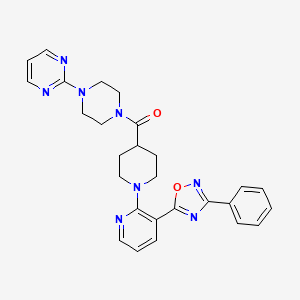
![N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2447687.png)
